3,6-Dimethyl-3H-benzothiazol-2-ylideneamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,6-Dimethyl-3H-benzothiazol-2-ylideneamine is a chemical compound with the molecular formula C9H10N2S and a molecular weight of 178.2541. It is used as a reactant in the preparation of benzothiazole and related compounds via cyclization, ring transformations, aromatization, and substituent modification2.
Synthesis Analysis
The specific synthesis process of 3,6-Dimethyl-3H-benzothiazol-2-ylideneamine is not readily available in the search results. However, it is mentioned that this compound is used as a reactant in the preparation of benzothiazole and related compounds2.Molecular Structure Analysis
The molecular structure of 3,6-Dimethyl-3H-benzothiazol-2-ylideneamine is represented by the formula C9H10N2S1. Unfortunately, the specific structural details are not provided in the search results.
Chemical Reactions Analysis
The specific chemical reactions involving 3,6-Dimethyl-3H-benzothiazol-2-ylideneamine are not detailed in the search results. However, it is used as a reactant in the preparation of benzothiazole and related compounds2.Physical And Chemical Properties Analysis
The physical and chemical properties of 3,6-Dimethyl-3H-benzothiazol-2-ylideneamine are not detailed in the search results.Applications De Recherche Scientifique
Antitumor and Antimalarial Activity
- Research has shown that ylideneamine functionalized heterocyclic ligands, including derivatives of 3,6-Dimethyl-3H-benzothiazol-2-ylideneamine, when used in the synthesis of gold(I) complexes, exhibit enhanced antitumor and antimalarial activities. This suggests potential applications in the development of new therapeutic agents (Coetzee et al., 2011).
Catalytic Activity
- Annulated 3H-benzothiazol-2-ylideneamines have been studied for their catalytic ability, particularly in the acylation of alcohols. This demonstrates the utility of these compounds in synthetic organic chemistry, potentially facilitating various chemical transformations (Kobayashi & Okamoto, 2006).
Corrosion Inhibition
- Benzothiazole derivatives, closely related to 3,6-Dimethyl-3H-benzothiazol-2-ylideneamine, have been synthesized and shown to offer significant corrosion inhibition for steel in acidic environments. These findings highlight the potential of such compounds in extending the lifespan of metal structures and components (Hu et al., 2016).
Huntington's Disease Research
- Benzothiazole derivatives have been identified as potential inhibitors of polyglutamine aggregation, a key pathological feature of Huntington's disease. This suggests a possible therapeutic strategy for treating this and related neurodegenerative disorders (Heiser et al., 2002).
Anticancer Activity
- The synthesis of compounds derived from 3,6-Dimethyl-3H-benzothiazol-2-ylideneamine has led to the discovery of molecules with significant in-vitro anticancer activity against various cancer cell lines. This underscores the potential of these compounds in the development of new anticancer therapies (Waghmare et al., 2013).
Safety And Hazards
The safety and hazards associated with 3,6-Dimethyl-3H-benzothiazol-2-ylideneamine are not specified in the search results.
Orientations Futures
The future directions for the use and study of 3,6-Dimethyl-3H-benzothiazol-2-ylideneamine are not detailed in the search results.
Please note that the information provided is based on the available search results and may not be comprehensive. For more detailed information, please refer to specific scientific literature or chemical databases.
Propriétés
IUPAC Name |
3,6-dimethyl-1,3-benzothiazol-2-imine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2S/c1-6-3-4-7-8(5-6)12-9(10)11(7)2/h3-5,10H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMACKGVXHRBIPC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=N)S2)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00365924 |
Source
|
Record name | 3,6-Dimethyl-1,3-benzothiazol-2(3H)-imine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00365924 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,6-Dimethyl-3H-benzothiazol-2-ylideneamine | |
CAS RN |
52853-54-0 |
Source
|
Record name | 3,6-Dimethyl-1,3-benzothiazol-2(3H)-imine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00365924 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.